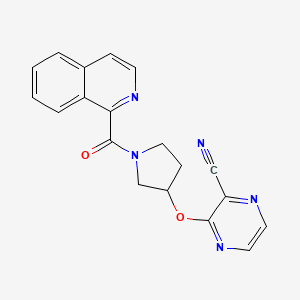

![molecular formula C16H8F3N3O2S B2375419 4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one CAS No. 879457-63-3](/img/structure/B2375419.png)

4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

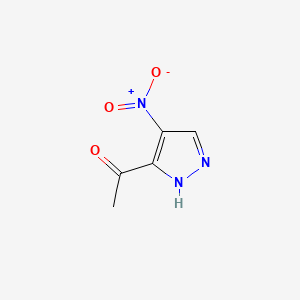

Synthesis Analysis

The synthesis of similar compounds, such as substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b’]dipyridin-2-ones, involves the reactions of 3-cyanopyridine-2 (1H)-thiones with alkyl 4-chloroacetoacetates and by intramolecular cyclization of alkyl 4- (2-pyridylthio)acetoacetates or alkyl 3- (3-aminothieno [2,3- b ]pyridin-2-yl)-3-oxopropionates under the action of bases .Scientific Research Applications

Synthesis Techniques

- Researchers have developed methods for preparing substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b′]dipyridin-2-ones, involving reactions of 3-cyanopyridine-2(1H)-thiones with various alkyl chloroacetoacetates and intramolecular cyclization processes (Rodinovskaya & Shestopalov, 2000).

Multicomponent Reactions

- A study explored the synthesis of substituted 2-amino-4-aryl-3-cyano-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3",2":4,5]thieno[3,2-b]pyridines using 4-hydroxy-1H-thieno[2,3-b;4,5-b]dipyridin-2-ones. This process involved reactions with arylidenemalononitriles or three-component reactions with aldehydes and malononitrile (Rodinovskaya, Shestopalov & Gromova, 2003).

Computational and Theoretical Studies

- Computational methods have been used for the in silico analysis of biological activity of novel compounds synthesized from 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters and 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, leading to unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides (Chigorina, Bespalov & Dotsenko, 2019).

Anticancer Activity

- A study demonstrated the potential anticancer activity of novel compounds synthesized from 4-aryl-6-(4-chlorophenyl)-2-thioxo-1,2-dihydro pyridine-3-carbonitriles, with some showing growth inhibitory activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell line HCT 116 (Elansary, Moneer, Kadry & Gedawy, 2012).

Heterocyclic Chemistry

- Novel heterocyclic systems such as pyrano[4″,3″,2″:4′,5′]chromeno[2′,3′:4,5]thieno[2,3-b]pyridine have been synthesized using reactions involving spatially adjacent active methylene, nitrile, and hydroxyl groups (Bondarenko et al., 2016).

properties

IUPAC Name |

6-hydroxy-11-pyridin-3-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-4-9(7-2-1-3-20-6-7)21-15-12(8)13-14(25-15)10(23)5-11(24)22-13/h1-6H,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJVIPPDRQKDOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)

![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)

![1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2375347.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)